MC-Val-Cit-PAB-duocarmycin (chloride)
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Overview
Description
MC-Val-Cit-PAB-duocarmycin (chloride) is a compound used in the development of antibody-drug conjugates (ADCs). It combines duocarmycin, a potent DNA minor groove-binding alkylating agent, with an antitumor drug through the MC-Val-Cit-PAB linker. This compound exhibits significant antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
MC-Val-Cit-PAB-duocarmycin (chloride) is synthesized by linking duocarmycin to the MC-Val-Cit-PAB linker. The synthesis involves multiple steps, including the preparation of the linker and the conjugation of the drug to the linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of MC-Val-Cit-PAB-duocarmycin (chloride) involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in a controlled environment to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
MC-Val-Cit-PAB-duocarmycin (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the structure of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
MC-Val-Cit-PAB-duocarmycin (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of ADCs and their linkers.
Biology: Investigated for its interactions with DNA and its effects on cellular processes.
Medicine: Explored for its potential as an anticancer agent in the development of targeted therapies.
Industry: Utilized in the production of ADCs for research and therapeutic purposes
Mechanism of Action
MC-Val-Cit-PAB-duocarmycin (chloride) exerts its effects by binding to the minor groove of DNA and alkylating it. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound targets specific molecular pathways involved in cell proliferation and survival, making it a potent antitumor agent .
Comparison with Similar Compounds
MC-Val-Cit-PAB-duocarmycin (chloride) is unique due to its specific combination of duocarmycin and the MC-Val-Cit-PAB linker. Similar compounds include:
Mc-VC-PAB-SN38: Combines the MC-Val-Cit-PAB linker with SN38, another potent anticancer agent.
Vc-MMAD: Uses the Val-Cit linker with MMAD, a microtubule inhibitor.
Val-Cit-PAB-MMAE: Combines the Val-Cit-PAB linker with MMAE, a microtubule protein inhibitor
These compounds share similar mechanisms of action but differ in their specific drug-linker combinations, which can affect their efficacy and toxicity profiles.
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H64ClN9O9.ClH/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63;/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72);1H/t36-,42+,50+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCKJRMATSMWHA-QMUBXYOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H65Cl2N9O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1055.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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